

Protocol for Fentin acetate extraction from soil and plant tissue

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Compound of Interest

Compound Name: *Fentin acetate*

Cat. No.: *B1672543*

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Application Notes and Protocols for Fentin Acetate Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate, an organotin compound, has been utilized as a fungicide to control a range of agricultural diseases, including blight on potatoes and leaf spot on sugar beets.^{[1][2]} Due to its potential toxicity and environmental persistence, robust and reliable methods for the extraction and quantification of **fentin acetate** residues in soil and plant matrices are crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides detailed protocols for the extraction of **fentin acetate** from soil and plant tissues, data on method performance, and a visualization of its primary mode of action.

Data Presentation

The efficiency of **fentin acetate** extraction can vary depending on the chosen method and the matrix being analyzed. Below is a summary of quantitative data from a validated High-Performance Liquid Chromatography (HPLC) method.

Matrix	Extraction Method	Analytical Method	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Detection (LOD) (mg/kg)
Beet (Plant Tissue)	Liquid-Liquid Extraction	HPLC-UV	88.4 - 95.6	2.0 - 4.5	0.02
Soil	Liquid-Liquid Extraction	HPLC-UV	91.2 - 91.8	4.3 - 5.3	0.02

Experimental Protocols

Two primary methodologies are presented for the extraction of **fentin acetate**: a classical liquid-liquid extraction (LLE) method and a more modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

Protocol 1: Liquid-Liquid Extraction (LLE) for Soil and Plant Tissue

This protocol is adapted from a validated method for the determination of **fentin acetate** residues in beet and soil.[3][4]

Materials:

- Homogenizer or blender
- Centrifuge and centrifuge tubes (50 mL)
- Rotary evaporator
- Volumetric flasks
- Syringe filters (0.45 μ m)
- HPLC with UV detector
- Hydrochloric acid (HCl)

- Acetonitrile (ACN), HPLC grade
- Dichloromethane (DCM), HPLC grade
- Methanol, HPLC grade
- Acid aluminum oxide for column chromatography
- Anhydrous sodium sulfate
- **Fentin acetate** standard

Procedure:

- Sample Preparation:
 - Plant Tissue: Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.
 - Soil: Weigh 20 g of sieved (2 mm) soil sample into a 50 mL centrifuge tube.
- Extraction:
 - Add 20 mL of acetonitrile and 5 mL of 1 M hydrochloric acid to the sample tube.
 - Vortex vigorously for 2 minutes.
 - Add 10 mL of dichloromethane and vortex for another 2 minutes.
 - Centrifuge at 4000 rpm for 5 minutes.
 - Collect the organic supernatant (acetonitrile and dichloromethane layers).
 - Repeat the extraction process on the remaining solid residue with another 20 mL of acetonitrile and 10 mL of dichloromethane.
 - Combine the organic extracts.
- Cleanup:

- Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to near dryness using a rotary evaporator at 40°C.
- Prepare a cleanup column with 5 g of acid aluminum oxide in dichloromethane.
- Dissolve the residue in a small volume of dichloromethane and load it onto the column.
- Elute the column with 50 mL of methanol.
- Collect the eluate and concentrate it to dryness.

- Quantification:
 - Dissolve the final residue in a known volume of acetonitrile.
 - Filter the solution through a 0.45 µm syringe filter.
 - Analyze the sample by HPLC-UV at a wavelength of 220 nm.[\[3\]](#)[\[4\]](#)

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that simplifies the extraction and cleanup process.[\[5\]](#)[\[6\]](#) This protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

- Homogenizer or blender
- Centrifuge and centrifuge tubes (50 mL) with caps
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and magnesium sulfate

- Acetonitrile (ACN), HPLC or LC-MS grade
- **Fentin acetate** standard

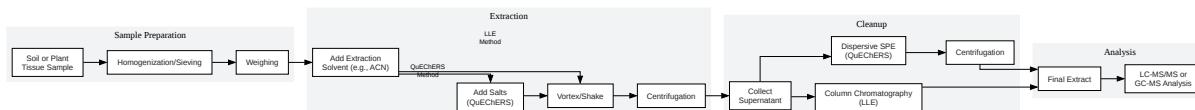
Procedure:

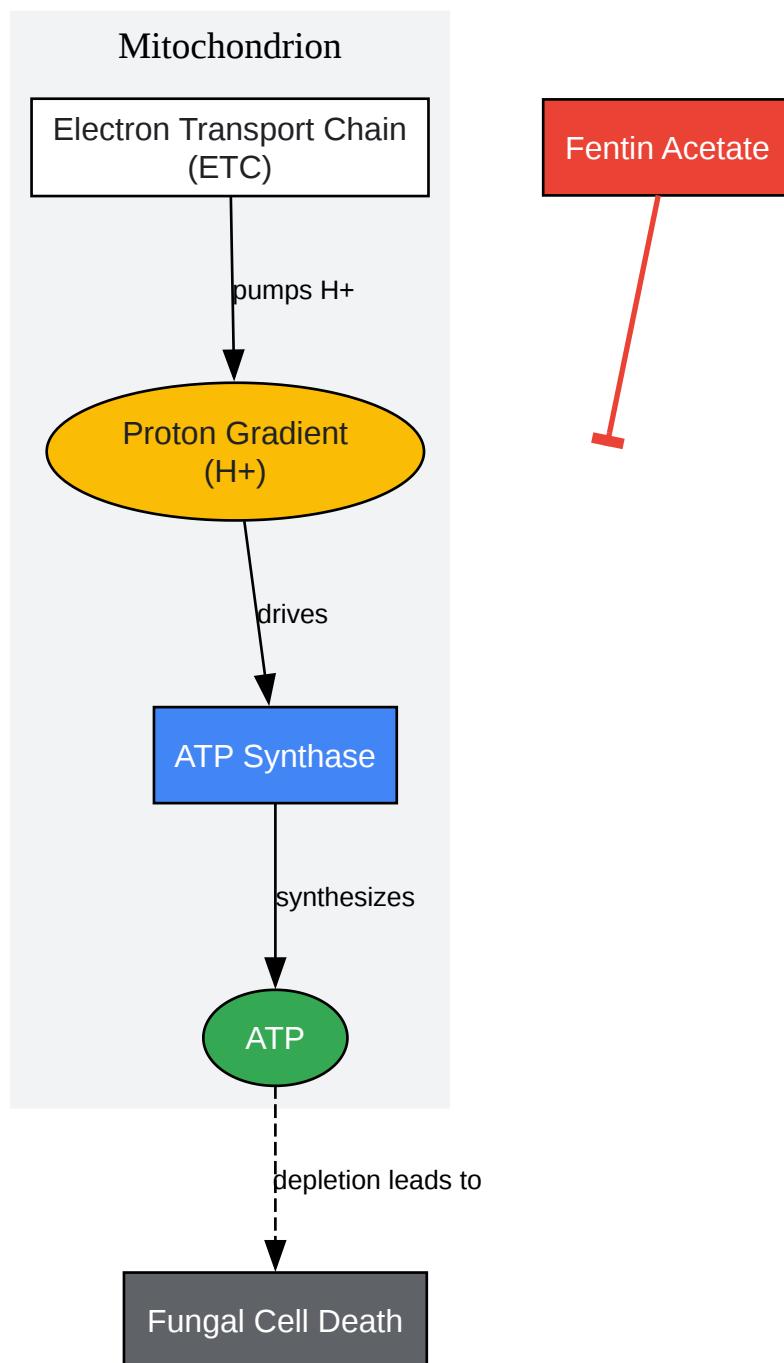
- Sample Preparation:
 - Plant Tissue: Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.
 - Soil: Weigh 10-15 g of sieved soil into a 50 mL centrifuge tube. For dry soil, add an appropriate amount of water to ensure hydration.[\[7\]](#)
- Extraction:
 - Add 15 mL of acetonitrile to the sample tube.
 - Add the appropriate QuEChERS extraction salt packet.
 - Immediately cap the tube and shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Cleanup (dSPE):
 - Take an aliquot of the acetonitrile supernatant (upper layer) and transfer it to a dSPE tube containing PSA and magnesium sulfate.
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 5 minutes.
- Quantification:
 - Take the supernatant and filter it through a 0.45 μ m syringe filter.
 - The extract is now ready for analysis by GC-MS or LC-MS/MS.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of **fentin acetate** from environmental samples.





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